2-(4-chlorophenoxy)-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)acetamide 2-(4-chlorophenoxy)-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1027193
InChI: InChI=1S/C18H18Cl2N2O4/c19-13-1-5-15(6-2-13)25-11-17(23)21-9-10-22-18(24)12-26-16-7-3-14(20)4-8-16/h1-8H,9-12H2,(H,21,23)(H,22,24)
SMILES: C1=CC(=CC=C1OCC(=O)NCCNC(=O)COC2=CC=C(C=C2)Cl)Cl
Molecular Formula: C18H18Cl2N2O4
Molecular Weight: 397.2 g/mol

2-(4-chlorophenoxy)-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)acetamide

CAS No.:

Cat. No.: VC1027193

Molecular Formula: C18H18Cl2N2O4

Molecular Weight: 397.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)acetamide -

Specification

Molecular Formula C18H18Cl2N2O4
Molecular Weight 397.2 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]acetamide
Standard InChI InChI=1S/C18H18Cl2N2O4/c19-13-1-5-15(6-2-13)25-11-17(23)21-9-10-22-18(24)12-26-16-7-3-14(20)4-8-16/h1-8H,9-12H2,(H,21,23)(H,22,24)
Standard InChI Key YYBBZOXEUZXLIK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCC(=O)NCCNC(=O)COC2=CC=C(C=C2)Cl)Cl
Canonical SMILES C1=CC(=CC=C1OCC(=O)NCCNC(=O)COC2=CC=C(C=C2)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator